LY3007113 is classified as a p38 mitogen-activated protein kinase inhibitor. It is part of a broader category of compounds aimed at inhibiting specific kinases, which play significant roles in cellular signaling pathways. The compound was synthesized and characterized as part of research efforts to identify new therapeutic agents for cancer treatment.
The synthesis of LY3007113 involves several steps that utilize established organic chemistry techniques. Although detailed synthetic routes are proprietary, the general methodology includes:
The synthesis process aims for high yields and purity to ensure the compound's efficacy in biological assays.
The molecular structure of LY3007113 has been elucidated through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. The structural formula can be represented as follows:
The precise three-dimensional conformation plays a critical role in its interaction with the target enzyme, influencing its binding affinity and selectivity.
LY3007113 undergoes various chemical reactions that are essential for its biological activity:
These reactions underline the importance of understanding both the chemical behavior of LY3007113 and its interactions within biological systems.
The mechanism of action for LY3007113 primarily revolves around its inhibition of p38 mitogen-activated protein kinase:
These mechanisms highlight how LY3007113 may exert therapeutic effects against advanced cancers.
LY3007113 exhibits several key physical and chemical properties:
Understanding these properties aids in optimizing drug formulation and delivery methods.
LY3007113 has been primarily investigated for its potential use in oncology:
p38 mitogen-activated protein kinase (MAPK) is a critical regulator of tumor-stromal interactions. In breast cancer models, p38 activation suppresses metastasis by inhibiting IL-6 secretion through NF-κB-mediated repression of miR-365. This blockade reduces mesenchymal stem cell (MSC) recruitment via CXCR4-SDF1 signaling, subsequently limiting their differentiation into cancer-associated fibroblasts (CAFs) that promote metastatic niches [2]. Conversely, p38γ stabilizes EMT transcription factor FOXC2 in mammary epithelial cells, enhancing stem-like properties and metastatic competence [4]. This paradoxical role—metastasis suppression versus promotion—depends on isoform specificity (p38α vs. p38γ/δ), tumor type, and microenvironmental stimuli. In ovarian cancer, p38 MAPK activation contributes to chemotherapy resistance by modulating DNA damage response, autophagy, and drug efflux transporters [6].
Table 1: Context-Dependent Functions of p38 Isoforms in Cancer
Isoform | Primary Expression | Pro-Tumor Functions | Anti-Tumor Functions |
---|---|---|---|
p38α (MAPK14) | Ubiquitous | Promotes invasion (pancreatic cancer) | Inhibits IL-6-driven metastasis (breast cancer) |
p38γ (MAPK12) | Skeletal muscle | Stabilizes FOXC2, induces stemness | Not observed |
p38δ (MAPK13) | Pancreas, kidneys | Enhances colon cancer via Wnt/β-catenin | Suppresses skin carcinogenesis |
p38 MAPK signaling exhibits dual oncogenic/anti-oncogenic behavior influenced by the ERK/p38 activity ratio. Elevated ERK signaling promotes proliferation, while sustained p38 activation can induce apoptosis or senescence. However, in advanced tumors, p38 isoforms shift toward pro-survival functions:
LY3007113 (developed by Eli Lilly) emerged from efforts to target p38α's ATP-binding pocket with improved selectivity. Early p38 inhibitors (SB203580, BIRB796) demonstrated anti-inflammatory effects but limited anticancer efficacy due to toxicity and redundant signaling. LY3007113 was optimized for:
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4